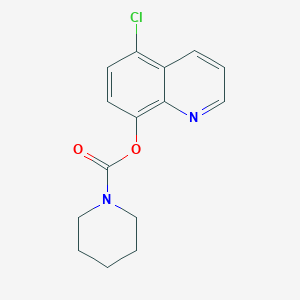

1-Piperidinecarboxylic acid (5-chloro-8-quinolinyl) ester

Description

1-Piperidinecarboxylic acid (5-chloro-8-quinolinyl) ester is a piperidine-derived compound featuring a quinoline moiety substituted with chlorine at the 5-position.

Properties

IUPAC Name |

(5-chloroquinolin-8-yl) piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c16-12-6-7-13(14-11(12)5-4-8-17-14)20-15(19)18-9-2-1-3-10-18/h4-8H,1-3,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAFTEIZXWCELE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Chloro-8-Hydroxyquinoline

The quinoline moiety is synthesized via the Doebner-von Miller reaction , a classical cyclization method for quinoline derivatives.

Reaction Protocol

- Starting material : 3-Chloro-4-hydroxyaniline (1 mmol).

- Reagents : Acrolein diethyl acetal (2.5 mmol), 1N HCl (82.5 mL).

- Conditions : Reflux at 111°C for 24 hours under acidic conditions.

- Workup : Neutralization with Na₂CO₃, extraction with dichloromethane, and column chromatography purification.

- Yield : 49%.

Key Considerations

Synthesis of 1-Piperidinecarboxylic Acid

1-Piperidinecarboxylic acid is typically prepared via carboxylation of piperidine, though direct methods are less documented. Alternative approaches include:

Gabriel Synthesis

Esterification Strategies

Coupling 5-chloro-8-hydroxyquinoline with 1-piperidinecarboxylic acid requires activation of the carboxylic acid. Three primary methods are explored:

Acid Chloride-Mediated Esterification

Coupling Reagent Approach

Optimization and Challenges

Solvent and Temperature Effects

Analytical Characterization

Spectroscopic Data

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Acid Chloride | High reactivity, short reaction time | HCl scavenging required | 70–75% |

| EDC/HOBt | Mild conditions, fewer side products | Cost of reagents | 65–70% |

| Mitsunobu | Stereochemical control | Low efficiency for phenolic esters | <50% |

Chemical Reactions Analysis

Types of Reactions: 1-Piperidinecarboxylic acid (5-chloro-8-quinolinyl) ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include quinoline derivatives, amines, and substituted quinolines .

Scientific Research Applications

1-Piperidinecarboxylic acid (5-chloro-8-quinolinyl) ester is a chemical compound with the molecular formula C15H15ClN2O2. Its unique structure, combining a piperidine ring with a quinoline moiety, makes it valuable in various scientific research fields.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Chemistry It is employed as a building block in the synthesis of complex organic molecules.

- Biology It serves as a probe in studying biological pathways and interactions.

- Medicine It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

- Industry It is utilized in the development of novel materials and chemical processes.

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation It can be oxidized to form quinoline N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

- Reduction Reduction reactions can convert it into corresponding amines. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

- Substitution It can undergo nucleophilic substitution reactions, particularly at the chloro group. Nucleophiles like amines or thiols can be used under basic conditions.

Major products formed from these reactions include quinoline derivatives, amines, and substituted quinolines.

While specific case studies directly focusing on this compound are not available in the search results, the provided articles offer relevant contexts for its potential applications:

- Glaucoma Management: Case studies discuss the adverse effects of topical therapies and the shift towards microinvasive glaucoma surgery (MIGS) . this compound, with its potential therapeutic properties, could be explored in the development of novel glaucoma treatments .

- Ethical Considerations in Medicine: The importance of detailed case studies in bioethics, emphasizing social context and diverse perspectives, is highlighted . This approach could be applied to investigate the ethical implications of using this compound in various medical applications .

Mechanism of Action

The mechanism of action of 1-piperidinecarboxylic acid (5-chloro-8-quinolinyl) ester involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, it can inhibit enzymes involved in critical biological pathways, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparative Analysis Table

Research Findings and Trends

- Substituent Effects : Chlorine and fluorine atoms in aromatic systems enhance lipophilicity and receptor binding, as seen in Loratadine and compound 19h .

- Ester Group Variations : Ethyl esters (e.g., Loratadine) improve oral bioavailability, while bulky esters (e.g., Picaridin’s 1-methylpropyl) prolong activity by reducing evaporation .

- Synthetic Feasibility: Yields for quinoline-piperidine hybrids (e.g., 19h at 23%) suggest moderate synthetic challenges, likely due to steric hindrance from substituents .

Biological Activity

1-Piperidinecarboxylic acid (5-chloro-8-quinolinyl) ester is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring linked to a quinoline moiety, which is known for various pharmacological properties. The synthesis typically involves the reaction of 5-chloro-8-quinolinyl derivatives with piperidinecarboxylic acid under specific conditions to yield the ester form.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. A study evaluated several quinoline-piperidine compounds and found that they displayed nanomolar activities against various strains of Plasmodium falciparum, the parasite responsible for malaria. Notably, these compounds showed no cytotoxicity at maximum concentrations tested, suggesting a favorable safety profile for further development as antimalarial agents .

| Compound | Activity | Concentration Range | Cytotoxicity |

|---|---|---|---|

| This compound | Antimalarial | Nanomolar | None observed |

The mechanism by which these compounds exert their effects often involves inhibition of critical biological pathways in pathogens. For instance, quinoline derivatives have been shown to interfere with nucleic acid synthesis and protein function in bacteria and protozoa .

Study 1: Antimalarial Activity

In a recent study, five novel quinoline derivatives were synthesized and tested against both chloroquine-sensitive and resistant strains of P. falciparum. The results demonstrated that these compounds not only maintained potency against resistant strains but also did so without inducing cytotoxic effects in human cell lines .

Study 2: Broad-Spectrum Antimicrobial Effects

Another investigation assessed the broad-spectrum antimicrobial activity of various quinoline-piperidine compounds. The results indicated that certain derivatives exhibited enhanced activity against Gram-positive and Gram-negative bacteria, further supporting the potential of this compound as a lead compound for antibiotic development .

Pharmacokinetics and Bioavailability

The bioavailability of quinoline derivatives can be significantly influenced by their chemical structure. Prodrug strategies have been employed to enhance absorption and therapeutic efficacy. For instance, modifications to the ester functional group have been shown to improve intestinal transport via peptide transporters, thereby increasing systemic exposure .

| Modification | Effect on Bioavailability |

|---|---|

| L-valyl ester prodrug | Increased by 3-5 times |

| Dipeptide derivatives | Enhanced permeation in ocular tissues |

Q & A

Q. Basic

- Liquid-liquid extraction : Separate polar byproducts using dichloromethane/water partitioning .

- Crystallization : Use solvent systems like ethanol/water or acetone/hexane to isolate crystalline products.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve >99% purity, as demonstrated for related quinoline-piperidine hybrids .

How can stereochemical outcomes be controlled during the synthesis of spiro[piperidine-quinoline] derivatives?

Advanced

Stereoselectivity in spiro compounds depends on:

- Chiral auxiliaries : Use (R)- or (S)-configured starting materials (e.g., enantiopure 4-aminopiperidines) .

- Catalytic asymmetric synthesis : Chiral ligands (e.g., BINOL) in acylation reactions.

- Crystallization-induced asymmetric transformation : Enantiomeric enrichment via selective crystallization, as seen in hydrochlorides of related compounds .

What analytical methods are critical for confirming the structural integrity of 5-chloro-8-quinolinyl ester derivatives?

Q. Basic

- NMR spectroscopy : -NMR for quinoline aromatic protons (δ 7.5–9.0 ppm) and piperidine CH groups (δ 1.5–3.0 ppm) .

- IR spectroscopy : Confirm ester C=O stretches (~1720 cm) and quinoline C-Cl bonds (~750 cm) .

- Elemental analysis : Validate %C, %H, and %N within ±0.4% of theoretical values .

How can researchers address regulatory compliance for handling this compound under EPA’s Significant New Use Rules (SNURs)?

Advanced

Under 40 CFR §721.2078–2084:

- Reporting : Submit Pre-Manufacture Notices (PMNs) for new uses (e.g., large-scale synthesis >10 kg/year).

- Safety protocols : Use fume hoods, PPE, and closed systems to minimize inhalation/contact .

- Waste disposal : Neutralize esters with aqueous NaOH before incineration .

What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for quinoline-piperidine hybrids?

Q. Advanced

- Metabolic stability assays : Test hepatic microsomal degradation to identify unstable intermediates.

- Prodrug design : Modify ester groups (e.g., ethyl to tert-butyl) to enhance bioavailability, as seen in cannabinoid receptor ligands .

- PK/PD modeling : Correlate plasma concentration-time profiles with receptor binding data .

How can computational methods predict the reactivity of 1-piperidinecarboxylic acid esters in nucleophilic substitution reactions?

Q. Advanced

- DFT calculations : Optimize transition states for ester hydrolysis (e.g., B3LYP/6-31G* level).

- Molecular docking : Simulate interactions with biological targets (e.g., cannabinoid receptors) to prioritize derivatives .

- QSAR models : Relate logP and TPSA (Topological Polar Surface Area) to permeability and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.